molecular formula C7H5F3O B7838215 3-(Difluoromethyl)-4-fluorophenol

3-(Difluoromethyl)-4-fluorophenol

Cat. No.: B7838215
M. Wt: 162.11 g/mol
InChI Key: ZQFHGKWIKQXAQR-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-fluorophenol is a fluorinated aromatic compound featuring a phenol core substituted with a difluoromethyl (-CF₂H) group at the 3-position and a fluorine atom at the 4-position. Fluorinated phenols are widely utilized in agrochemicals and pharmaceuticals, with the difluoromethyl group enhancing metabolic stability and bioavailability .

Properties

IUPAC Name

3-(difluoromethyl)-4-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFHGKWIKQXAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-(Difluoromethyl)-4-fluorophenol is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand the effects of fluorinated molecules on biological systems.

  • Industry: Its unique properties make it valuable in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 3-(Difluoromethyl)-4-fluorophenol exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atoms can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Phenols

Structural Analogues and Substituent Effects

Key structural analogues include:

  • 4-Fluoro-3-trifluoromethylphenol: Substitutes the difluoromethyl group with a trifluoromethyl (-CF₃) group, increasing electron-withdrawing effects .
  • 3-(Trifluoromethyl)phenol (α,α,α-Trifluoro-m-cresol): Lacks the 4-fluoro substituent but features a -CF₃ group, impacting acidity and lipophilicity .
  • 3-(Difluoromethyl)-4-methoxyphenol: Replaces the 4-fluoro substituent with a methoxy (-OCH₃) group, altering hydrogen-bonding capacity .
Table 1: Structural and Physical Properties Comparison
Compound Molecular Formula Molecular Weight Boiling Point (°C) Melting Point (°C) Density (g/cm³) pKa (Predicted)
3-(Difluoromethyl)-4-fluorophenol C₇H₅F₃O 174.11 N/A N/A N/A ~9.5*
4-Fluoro-3-trifluoromethylphenol C₇H₄F₄O 188.10 N/A N/A N/A ~8.2*
3-(Trifluoromethyl)phenol C₇H₅F₃O 162.11 178–179 -2–1.8 1.333 9.1
3-(Difluoromethyl)-4-methoxyphenol C₈H₈F₂O₂ 174.14 291.4 (Predicted) N/A 1.245 (Predicted) 9.71 (Predicted)

*Estimated based on substituent effects; trifluoromethyl groups lower pKa more significantly than difluoromethyl.

Research Findings and Functional Insights

  • Role of Fluorine: Fluorine enhances metabolic stability and membrane permeability. The 4-fluoro substituent in this compound may improve binding to hydrophobic enzyme pockets, as seen in SDHI fungicides .
  • Substituent Trade-offs : Trifluoromethyl groups increase lipophilicity but may reduce solubility, whereas difluoromethyl groups offer a balance between hydrophobicity and electronic effects .
  • Docking Studies: Molecular docking of difluoromethyl pyrazoles () shows that -CF₂H forms van der Waals interactions with target enzymes, a property likely shared by this compound .

Biological Activity

3-(Difluoromethyl)-4-fluorophenol is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of fluorine atoms can significantly influence the pharmacokinetics and biological interactions of organic compounds, making them valuable in drug design and development.

  • Molecular Formula : C7H5F3O
  • Molecular Weight : 180.11 g/mol
  • Structure : The compound features a difluoromethyl group and a fluorophenol moiety, which contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, primarily through its interactions with enzymes and receptors. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

Studies have demonstrated that fluorinated phenols, including this compound, possess antimicrobial properties. This is attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. For instance, a study highlighted the compound's effectiveness against certain strains of bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Fluorinated compounds are known to interact with active sites of enzymes, potentially leading to altered enzyme kinetics. Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may provide insights into its utility in treating metabolic disorders.

Case Studies

  • Study on Antimicrobial Efficacy : A controlled study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.
  • Enzyme Interaction Analysis : Another research effort focused on the compound's interaction with cytochrome P450 enzymes. Using kinetic assays, it was found that this compound inhibited CYP2D6 activity by approximately 40%, suggesting a potential for drug-drug interactions in polypharmacy settings .

The biological activity of this compound is believed to stem from its ability to form hydrogen bonds and hydrophobic interactions with target biomolecules. The difluoromethyl group enhances the lipophilicity of the molecule, facilitating membrane permeability and interaction with lipid bilayers.

Comparative Analysis

To better understand the biological implications of this compound, a comparison with similar compounds is useful:

Compound NameAntimicrobial ActivityEnzyme InhibitionNotes
This compoundModerateSignificant (CYP2D6)Potential for therapeutic applications
2-Fluoro-4-nitrophenolLowModerateLess effective against bacteria
4-Fluoro-2-methylphenolHighLowStronger antimicrobial properties

Preparation Methods

Diazotization-Hydrolysis Cascade

The diazotization-hydrolysis pathway, adapted from analogous phenol syntheses, involves sequential conversion of aniline precursors to diazonium salts followed by aqueous decomposition. For this compound, this typically starts with 4-fluoro-3-(difluoromethyl)aniline.

Reaction Mechanism :

  • Diazotization : Treatment with sulfuric acid (4.5–6.5 eq) and sodium nitrite at –5°C to 5°C forms the diazonium sulfate intermediate.

  • Hydrolysis : The diazonium salt undergoes thermal decomposition in a toluene/water-copper sulfate system at 75–85°C, yielding the target phenol.

Critical Parameters :

  • Acid Stoichiometry : Excess sulfuric acid (≥4.5 eq) suppresses diazonium salt dimerization, improving conversion to 92–95%.

  • Solvent System : Mixed toluene-aqueous CuSO₄ enhances regioselectivity, reducing 2-fluoro byproducts to <3%.

Direct Difluoromethylation of Fluorophenols

An alternative approach introduces the difluoromethyl group onto pre-fluorinated phenolic substrates. This method, though less common, avoids unstable diazonium intermediates.

Protocol :

  • Substrate : 4-Fluorophenol

  • Reagent : Chlorodifluoromethane (ClCF₂H) under basic conditions (KOH/DMSO)

  • Conditions : 120°C, 12 h, pressurized reactor

  • Yield : 68–72% with 15–20% residual 2-isomer

Limitations :

  • Poor regiocontrol due to competing electrophilic substitution at ortho positions.

  • Requires costly high-pressure equipment.

Advanced Catalytic Systems for Isomer Control

Iodide-Mediated Cyclization

Patent CN111362874B details a cyclization strategy using NaI/KI catalysts to suppress isomer formation during pyrazole synthesis. While developed for carboxylic acid derivatives, this approach is adaptable to phenolic systems.

Modified Procedure for Phenols :

  • Condense α,β-unsaturated esters with 2,2-difluoroacetyl halides in 1,4-dioxane at –10°C.

  • Hydrolyze with NaOH to form α-difluoroacetyl intermediates.

  • Treat with methylhydrazine and NaI (0.5 eq) at –30°C, followed by cyclization at 40–80°C under reduced pressure.

Results :

CatalystIsomer Ratio (3-:5-)Yield (%)Purity (%)
NaI96:478.399.7
KI95:575.999.6

Key Insight : Sodium iodide enhances nucleophilic attack at the γ-position, favoring 3-substitution over 5-substitution by 23:1.

Solvent Optimization in Recrystallization

Post-synthesis purification significantly impacts final product quality. Patent CN111362874B identifies ethanol-water systems as optimal for isolating difluoromethylated compounds:

Recrystallization Data :

Solvent (v/v)Temp (°C)Recovery (%)Purity (%)
40% Ethanol10–1575.899.6
35% Methanol5–1077.199.6
65% Isopropanol0–568.499.2

Ethanol-water mixtures achieve superior crystal lattice formation, excluding isomeric impurities through hydrogen-bond selectivity.

Comparative Analysis of Industrial-Scale Methods

Table 1: Method Comparison for this compound Synthesis

MethodStepsTemp Range (°C)Yield (%)Byproducts (%)
Diazotization2–5 to 85894.2
Difluoromethylation3–30 to 80762.8
Catalytic Cyclization4–30 to 85811.1

Catalytic cyclization demonstrates the best balance of yield and purity but requires stringent temperature control during exothermic cyclization steps .

Q & A

What are the key safety considerations and hazard mitigation strategies for synthesizing 3-(Difluoromethyl)-4-fluorophenol?

Basic Research Question
Synthesis of fluorinated phenols like this compound involves volatile reagents (e.g., sodium 2-chloro-2,2-difluoroacetate) and gas evolution, requiring rigorous hazard analysis. Key steps include:

  • Risk Assessment : Evaluate hazards of reagents (e.g., cesium carbonate, DMF) and byproducts using guidelines from Prudent Practices in the Laboratory (Chapter 4) .
  • Gas Management : Use oil bubblers or vented reactors to handle gas release during difluoromethylation .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and face shields for handling corrosive agents like SOCl₂ .

Which spectroscopic and crystallographic methods are most effective for structural confirmation of this compound derivatives?

Basic Research Question
Structural validation ensures purity and functional group integrity:

  • NMR Analysis : Use ¹⁹F NMR to confirm fluoromethyl and fluorine substitution patterns. ¹H NMR can resolve methyl and aromatic protons (e.g., δ 6.8–7.5 ppm for fluorophenol rings) .
  • X-ray Crystallography : Determines stereoelectronic effects of fluorine substituents. For example, E-configuration in oxime esters was confirmed via single-crystal diffraction .
  • HRMS : Validate molecular weight and fragmentation patterns, critical for novel derivatives .

How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

Advanced Research Question
SAR studies focus on substituent effects:

  • Substituent Variation : Replace the difluoromethyl group with trifluoromethyl or chloromethyl groups to assess electronic effects on antifungal activity .
  • Bioassay Design : Test derivatives against Botrytis cinerea and Gaeumannomyces graminis using standardized MIC (Minimum Inhibitory Concentration) protocols .
  • Data Correlation : Compare logP values (via HPLC) with bioactivity to identify hydrophobicity-activity trends .

How should researchers address contradictions in reported antifungal activity data for fluorophenol derivatives?

Advanced Research Question
Discrepancies may arise from assay conditions or structural nuances:

  • Standardized Testing : Re-evaluate compounds under identical conditions (e.g., pH 7.0, 25°C) to isolate variables .
  • Crystallographic Insights : Analyze whether crystal packing (e.g., hydrogen bonding in pyrazole carboxamides) affects bioactivity .
  • Meta-Analysis : Cross-reference datasets from multiple studies to identify outliers or methodological biases .

What computational approaches predict the interaction mechanisms of this compound with biological targets?

Advanced Research Question
Computational tools elucidate binding modes and conformational effects:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with fungal cytochrome P450 enzymes. The difluoromethyl group’s stereoelectronic effects enhance binding affinity via C-F⋯H bonds .
  • DFT Calculations : Quantify fluorine’s inductive effects on electron density distribution in the aromatic ring .
  • PDB Mining : Identify conserved binding pockets in homologous proteins (e.g., CYP51 in fungi) using the Protein Data Bank .

How can regioselective difluoromethylation be achieved in polyhalogenated phenol substrates?

Advanced Research Question
Regioselectivity is critical for functionalizing complex substrates:

  • Directing Groups : Introduce nitro or methoxy groups at the para position to guide difluoromethylation to the meta position .
  • Catalytic Systems : Test cesium carbonate/KI mixtures in DMF to enhance selectivity via stabilization of transition states .
  • Kinetic Monitoring : Use in-situ IR spectroscopy to track reaction progress and optimize time-temperature profiles .

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